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Compound of Interest

Compound Name: 7-Azaspiro[4.6]undecane

CAS No.: 184-13-4

Cat. No.: B1528267

Get Quote

Executive Summary: The Structural Imperative
In modern drug discovery, the "escape from flatland" is not merely a trend but a necessity for

improving clinical success rates. The 7-Azaspiro[4.6]undecane scaffold represents a high-

value chemical space, offering a balance between the rigidity of spiro-fusion and the distinct

conformational flexibility of seven-membered rings. Unlike the more common

spiro[3.3]heptanes or spiro[5.5]undecanes, the [4.6] system introduces a unique vectoral

display of substituents, critical for targeting cryptic pockets in GPCRs and kinases.

This guide details a rigorous in silico profiling workflow for this scaffold. We move beyond basic

descriptor calculation to examining the conformational dynamics and electronic properties that

drive bioactivity.

Part 1: Structural Dynamics & Conformational
Analysis
The 7-azaspiro[4.6]undecane core consists of a pyrrolidine ring fused to an azepane ring at a

quaternary carbon. The primary challenge in modeling this system is the high conformational
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entropy of the seven-membered ring (azepane), which can adopt chair, twist-chair, boat, and

twist-boat conformations.

Computational Methodology
To accurately predict properties, one must first identify the bioactive conformation. Standard

molecular mechanics (MM) often fail to capture the subtle electronic effects of the spiro-center.

Recommended Protocol:

Exhaustive Conformational Search: Use a low-mode sampling method (e.g., Molecular

Dynamics with high-temperature quenching) to explore the azepane ring puckering.

DFT Optimization: Re-optimize geometries using Density Functional Theory (DFT) at the

B3LYP/6-31G** level. This level of theory is necessary to accurately model the bond angles

at the quaternary spiro-carbon, which are often distorted relative to standard tetrahedral

angles.

Boltzmann Weighting: Calculate the relative populations of conformers at 298 K. Properties

like dipole moment and solvent accessible surface area (SASA) should be a Boltzmann-

weighted average, not just values from the global minimum.

Visualization of Workflow
The following diagram outlines the hierarchical filtering process required to isolate the relevant

conformers for property prediction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528267?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Input Structure
(7-Azaspiro[4.6]undecane)

Conformational Sampling
(Low-Mode MD / Monte Carlo)

 Generate 1000+ conformers

Energy Filter
(< 5 kcal/mol from Global Min)

 Prune high energy states

Geometry Optimization
(DFT B3LYP/6-31G**)

 QM Refinement

Boltzmann Weighting
(Population Analysis @ 298K)

 Calculate Delta G

Ensemble Property
Calculation

 Weighted Average

Click to download full resolution via product page

Figure 1: Hierarchical workflow for determining the bioactive conformational ensemble of

spirocyclic amines.

Part 2: Physicochemical Profiling (ADMET)
The spiro-amine nature of 7-azaspiro[4.6]undecane dictates its ADMET profile. The

secondary amine is a key ionization center, while the lipophilic carbon skeleton drives

membrane permeability.
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Ionization (pKa)
The pKa of the azepane nitrogen in this spiro system is predicted to be slightly lower than a

typical secondary amine (approx. 10.5-11.0) due to the steric bulk of the spiro-center hindering

solvation of the protonated cation.

Prediction Strategy: Use QM-based thermodynamic cycles rather than simple Hammett

equation lookups. The solvation free energy difference between the neutral and protonated

species is the determining factor.

Implication: At physiological pH (7.4), the molecule will be >99.9% protonated (cationic). This

impacts solubility (positive) and passive permeability (negative, though mitigated by

lipophilicity).

Lipophilicity (LogP vs. LogD)
Unlike flat aromatics, the high fraction of sp3 carbons (Fsp3) in this scaffold improves solubility

without requiring excessive polarity.

Table 1: Predicted Physicochemical Properties
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Property Predicted Value Drug-Like Range Interpretation

MW ~153.27 Da < 500

Fragment-like;

excellent for lead

optimization.

cLogP 2.1 - 2.5 1 - 5

Ideal lipophilicity for

CNS and systemic

distribution.

LogD (pH 7.4) -0.5 to 0.5 1 - 3

Low LogD due to

ionization; indicates

need for lipophilic

substituents to

improve permeability.

TPSA 12.0 Å² < 140

Very low polar surface

area; high potential for

BBB penetration if

pKa is modulated.

Fsp3 1.0 (Core) > 0.42

Maximized 3D

character; correlates

with higher clinical

success.

H-Bond Donors 1 < 5
Single handle for

derivatization.

Metabolic Stability & Toxicity
Site of Metabolism (SOM):In silico P450 modeling (e.g., SMARTCyp) predicts oxidation

primarily at the carbon alpha to the nitrogen in the 7-membered ring. The spiro-center itself is

metabolically inert, blocking metabolism at that position—a key advantage over simple

piperidines.

hERG Inhibition: Secondary amines with lipophilic tails are flagged for hERG liability.

However, the compact, rigid nature of the spiro core often reduces this risk compared to

flexible alkyl chains.
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Part 3: Target Mapping & Bioactivity Prediction
The 7-azaspiro[4.6]undecane scaffold is a "privileged structure" capable of mimicking peptide

turns or transition states.

Pharmacophore Features
Vector Analysis: The angle between substituents on the 5-membered ring and the 7-

membered ring is fixed. This allows for precise positioning of pharmacophores (e.g., an H-

bond acceptor on the pyrrolidine and a hydrophobic group on the azepane) to match specific

receptor sub-pockets.

Shape Similarity: Virtual screening using shape-based queries (e.g., ROCS) shows this

scaffold overlaps well with tropane alkaloids and bicyclic piperazines, suggesting potential

activity against GPCRs (Muscarinic, Dopamine) and Sigma receptors.

Bioactivity Prediction Pipeline
The following diagram illustrates how to map this scaffold to potential biological targets using a

ligand-based approach.
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Figure 2: Ligand-based target mapping workflow for spirocyclic scaffolds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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